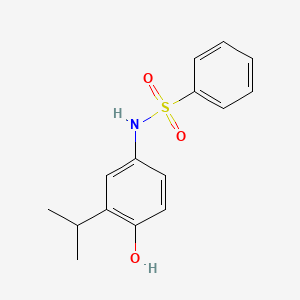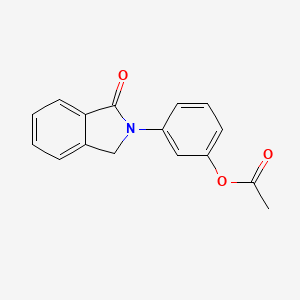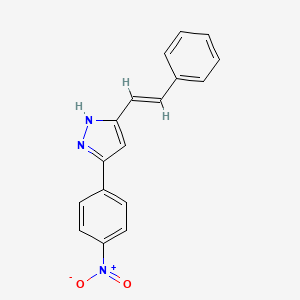![molecular formula C17H21N5O B5641451 N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5641451.png)
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine-based compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine receptors, serotonin receptors, and adrenergic receptors. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and physiological effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. It has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in treating Alzheimer's disease. Additionally, it has been shown to have antitumor and antiviral properties.
実験室実験の利点と制限
One of the advantages of using N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride in lab experiments is its wide range of potential therapeutic applications. It has been shown to have antitumor, antiviral, and antipsychotic properties, as well as potential use in treating Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications.
将来の方向性
There are many future directions for research on N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride. One area of research could focus on optimizing the synthesis method for higher yield and purity. Another area of research could focus on further elucidating the mechanism of action of this compound and identifying its specific targets in the brain. Additionally, more research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, future research could focus on developing new derivatives of this compound with improved therapeutic properties.
合成法
The synthesis method of N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride involves the reaction of N-ethyl-2,4-diaminopyrimidine with phenylpiperazine and then reacting the resulting compound with ethyl chloroformate. The final product is obtained by treating the intermediate compound with hydrochloric acid. This synthesis method has been optimized for high yield and purity.
科学的研究の応用
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antipsychotic properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
[2-(ethylamino)pyrimidin-5-yl]-(3-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-2-18-17-20-10-14(11-21-17)16(23)22-9-8-19-15(12-22)13-6-4-3-5-7-13/h3-7,10-11,15,19H,2,8-9,12H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSCYPNNHYBQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCNC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl (1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B5641374.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5641386.png)
![N-methyl-4-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5641395.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
amino]acetic acid](/img/structure/B5641409.png)

![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)



![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)
![[1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5641458.png)

